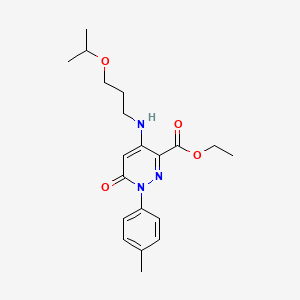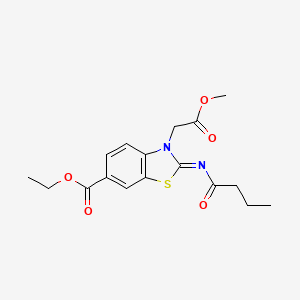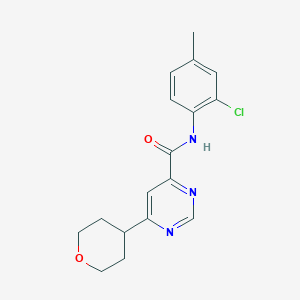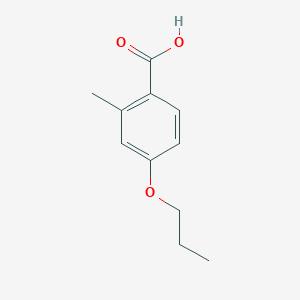![molecular formula C19H30F3N3O B2805141 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea CAS No. 2320468-92-4](/img/structure/B2805141.png)
1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea, also known as A-967079, is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in nociception, the sensory perception of pain. The TRPV1 channel is activated by various stimuli, including heat, protons, and capsaicin, the active ingredient in chili peppers. The activation of TRPV1 leads to the influx of cations, including calcium ions, into the cell, which triggers the release of neurotransmitters and the transmission of pain signals to the central nervous system.
作用機序
1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea acts as a competitive antagonist of TRPV1, and it binds to the channel with high affinity and specificity. This compound blocks the activation of TRPV1 by various stimuli, including heat, protons, and capsaicin, by preventing the influx of cations, including calcium ions, into the cell. This leads to the inhibition of neurotransmitter release and the suppression of pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It effectively blocks the activation of TRPV1 by various stimuli, including heat, protons, and capsaicin. This compound has been shown to reduce pain behavior in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to reduce the release of pro-inflammatory cytokines and chemokines in animal models of inflammation and to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
実験室実験の利点と制限
The main advantage of using 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in lab experiments is its high affinity and specificity for TRPV1. This compound effectively blocks the activation of TRPV1 by various stimuli, including heat, protons, and capsaicin, making it a useful tool for investigating the role of TRPV1 in pain sensation and other physiological processes. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to interact with other ion channels and receptors, including TRPA1, TRPM8, and GABA receptors, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea. One area of interest is the role of TRPV1 in chronic pain conditions, such as fibromyalgia and chronic low back pain. Another area of interest is the development of more potent and selective TRPV1 antagonists for clinical use. Additionally, the use of this compound in combination with other pain medications, such as opioids and nonsteroidal anti-inflammatory drugs, may provide a more effective and synergistic approach to pain management. Finally, the potential off-target effects of this compound on other ion channels and receptors should be further investigated to better understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves several steps, starting with the reaction of 1-adamantanecarbonyl chloride with 1,3-bis(2-chloroethyl)urea to form the intermediate 1-(1-adamantyl)-3-(2-chloroethyl)urea. This intermediate is then reacted with piperidine-4-carboxaldehyde in the presence of potassium carbonate to form the key intermediate 1-(1-adamantyl)-3-[(4-piperidinyl)methyl]urea. This intermediate is then reacted with 2,2,2-trifluoroethylamine hydrochloride to yield the final product, this compound.
科学的研究の応用
1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been widely used in scientific research to investigate the role of TRPV1 in pain sensation and other physiological processes. Studies have shown that this compound is a potent and selective antagonist of TRPV1, and it effectively blocks the activation of TRPV1 by various stimuli, including heat, protons, and capsaicin. This compound has been used to investigate the role of TRPV1 in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain.
特性
IUPAC Name |
1-(1-adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3N3O/c20-19(21,22)12-25-3-1-13(2-4-25)11-23-17(26)24-18-8-14-5-15(9-18)7-16(6-14)10-18/h13-16H,1-12H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYQXCKKAURLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC23CC4CC(C2)CC(C4)C3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2805061.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2805062.png)
![2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2805063.png)


![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2805070.png)


![N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2805073.png)



![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2805080.png)